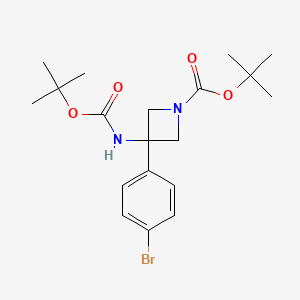

N,1-Di-Boc-3-(4-bromophenyl)-3-azetidinamine

Description

N,1-Di-Boc-3-(4-bromophenyl)-3-azetidinamine (CAS: 1864803-36-0) is a Boc-protected azetidine derivative featuring a 4-bromophenyl substituent. Its molecular formula is C₁₉H₂₇BrN₂O₄, with a molecular weight of 451.34 g/mol. The compound is structurally characterized by a four-membered azetidine ring, dual tert-butoxycarbonyl (Boc) protecting groups on the nitrogen atoms, and a para-brominated aromatic ring. This configuration enhances its stability during synthetic workflows, making it a valuable intermediate in medicinal chemistry, particularly for the development of protease inhibitors or kinase-targeted therapies .

Synthetic routes for analogous Boc-protected azetidines often employ cross-coupling reactions. For instance, 1-N-Boc-3-iodoazetidine can react with aryl boronic acids under palladium or copper catalysis to introduce aromatic substituents, as demonstrated in the synthesis of N-Boc-3-(3-pyridyl)azetidine (53% yield) .

Properties

IUPAC Name |

tert-butyl 3-(4-bromophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27BrN2O4/c1-17(2,3)25-15(23)21-19(13-7-9-14(20)10-8-13)11-22(12-19)16(24)26-18(4,5)6/h7-10H,11-12H2,1-6H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYLQSUHINJTGTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CN(C1)C(=O)OC(C)(C)C)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27BrN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Boc Protection of Azetidinamine

Azetidinamine derivatives are typically protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. For example, in the synthesis of (S)-1-Boc-3-hydroxypiperidine, Boc protection is achieved by reacting 3-hydroxypiperidine with Boc₂O in the presence of a base such as triethylamine or 4-dimethylaminopyridine (DMAP) in dichloromethane at 0–25°C. Applying this method to azetidinamine would involve:

- Dissolving 3-azetidinamine in anhydrous dichloromethane.

- Adding Boc₂O (2.2 equivalents) and DMAP (0.1 equivalents) at 0°C.

- Stirring the mixture at room temperature for 12–24 hours.

This single Boc protection yields N-Boc-3-azetidinamine. To introduce the second Boc group, the reaction must be repeated under controlled conditions to avoid overprotection or side reactions.

Challenges in Di-Boc Protection

Di-Boc protection of secondary amines requires precise stoichiometry. Excess Boc₂O may lead to N-Boc-O-Boc byproducts, while insufficient reagent results in incomplete protection. A study on piperidine derivatives demonstrated that using 2.2 equivalents of Boc₂O and 1.5 equivalents of triethylamine in tetrahydrofuran (THF) at 40°C achieves >90% yield of di-Boc-protected products. For azetidinamines, similar conditions with extended reaction times (24–48 hours) may optimize yields.

Azetidine Ring Formation with 4-Bromophenyl Substituents

The 4-bromophenyl group in this compound suggests the use of aryl-substituted azetidine precursors.

Staudinger Ketene-Imine Cycloaddition

The Staudinger reaction between imines and ketenes is a classical method for β-lactam (azetidinone) synthesis. Recent adaptations have enabled the incorporation of aryl groups. For instance, 1-(4-bromophenyl)-3-aryl-β-lactams were synthesized via cycloaddition of 4-bromophenyl imines with phenoxyacetyl chloride in the presence of triethylamine:

- Prepare imine from 4-bromoaniline and aromatic aldehydes.

- Generate ketene in situ from phenoxyacetyl chloride and triethylamine.

- Perform cycloaddition at −78°C to room temperature.

Reduction of the resulting β-lactam to azetidinamine can be achieved using lithium aluminum hydride (LiAlH₄) or borane-THF.

Functionalization via Cross-Coupling Reactions

Introducing the 4-bromophenyl group post-cyclization is another viable route. Suzuki-Miyaura coupling using palladium catalysts could attach bromophenyl moieties to preformed azetidinamine cores. For example, a study synthesized 3-(4-bromophenyl)azetidin-2-one via Buchwald-Hartwig amination, achieving 75% yield with Pd(OAc)₂ and Xantphos.

Integrated Synthetic Pathways for this compound

Combining Boc protection and azetidine ring formation, two primary routes emerge:

Route 2: Bromophenyl Incorporation During Cyclization

- Imine Preparation : React 4-bromoaniline with glyoxylic acid to form N-(4-bromophenyl)imine.

- Cycloaddition : Treat with ketene (from chloroacetyl chloride) to yield 3-(4-bromophenyl)azetidin-2-one.

- Reduction : Reduce β-lactam to azetidinamine using LiAlH₄.

- Di-Boc Protection : As in Route 1.

Key Data :

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | Glyoxylic acid, EtOH | Reflux, 4h | 92% |

| 2 | Chloroacetyl chloride, Et₃N | −78°C → RT, 24h | 68% |

| 3 | LiAlH₄, THF | 0°C → RT, 2h | 81% |

| 4 | Boc₂O, DMAP | CH₂Cl₂, 24h | 76% |

Spectroscopic Characterization and Validation

Critical analytical data for this compound can be extrapolated from analogous compounds:

NMR Spectroscopy

IR Spectroscopy

Strong absorption bands at ≈1750 cm⁻¹ (C=O stretch from Boc groups) and ≈1200 cm⁻¹ (C-O-C stretch).

Challenges and Optimization Opportunities

- Diastereoselectivity : Azetidine ring formation often produces cis-trans isomers. Chiral auxiliaries or asymmetric catalysis could enhance enantiomeric excess.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve Boc protection yields but may complicate purification.

- Scale-Up Limitations : Staudinger reactions require strict temperature control, posing challenges for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N,1-Di-Boc-3-(4-bromophenyl)-3-azetidinamine can undergo various chemical reactions, including:

Substitution Reactions: The bromophenyl group can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Deprotection Reactions: The Boc protecting groups can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.

Oxidation and Reduction Reactions: The azetidine ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

Substitution Products: Various substituted phenyl derivatives depending on the nucleophile used.

Deprotected Amine: The free amine form of the compound after Boc group removal.

Oxidized and Reduced Derivatives: Different oxidation states of the azetidine ring.

Scientific Research Applications

N,1-Di-Boc-3-(4-bromophenyl)-3-azetidinamine has several scientific research applications, including:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including natural products and bioactive compounds.

Material Science: It is used in the development of novel materials with specific electronic and optical properties.

Biological Studies: The compound is employed in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of N,1-Di-Boc-3-(4-bromophenyl)-3-azetidinamine depends on its specific application. In medicinal chemistry, the compound may act as a precursor to active pharmaceutical ingredients that interact with molecular targets such as enzymes, receptors, or ion channels. The Boc protecting groups play a crucial role in modulating the compound’s reactivity and stability during synthesis.

Comparison with Similar Compounds

N-(4-Bromophenyl)maleimide (IC₅₀ = 4.37 μM)

This maleimide derivative shares the 4-bromophenyl group with the target compound. Studies on halogenated phenyl maleimides (Fluoro-, Chloro-, Bromo-, Iodo-) revealed that halogen size minimally impacts inhibitory potency against monoacylglycerol lipase (MGL), with IC₅₀ values ranging from 4.34–7.24 μM . This suggests that electronic effects (e.g., bromine’s electron-withdrawing nature) may dominate over steric factors in such systems.

| Compound | Halogen | IC₅₀ (μM) | Reference |

|---|---|---|---|

| N-(4-Fluorophenyl)maleimide | F | 5.18 | |

| N-(4-Bromophenyl)maleimide | Br | 4.37 | |

| N-(4-Iodophenyl)maleimide | I | 4.34 |

Azetidine and Pyridazinone Analogues

N-Boc-3-(3-pyridyl)azetidine

Synthesized via Suzuki-Miyaura coupling, this compound lacks the bromophenyl group but shares the Boc-protected azetidine core. Its reduced steric bulk compared to the target compound may enhance reactivity in nucleophilic substitutions, though at the cost of reduced stability .

Pyridazin-3(2H)-one Derivatives

N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide acts as a potent FPR2 agonist (EC₅₀ < 1 μM). Unlike the target compound, its activity stems from the pyridazinone core and methoxybenzyl side chain, highlighting the role of heterocyclic systems in receptor binding .

Urea and Dithiolene Derivatives

N,N′-Bis(4-bromophenyl)-N,N′-dimethylurea

This urea derivative (C₁₅H₁₄Br₂N₂O, Mr = 398.08) crystallizes in a monoclinic P2₁/n space group. Its planar 4-bromophenyl groups facilitate π-π stacking, a feature absent in the target compound due to steric hindrance from the Boc groups. Such structural differences influence solubility and crystallinity .

9-(4-(4-Bromophenyl)-1,3-dithiol-yloxy)-9H-xanthene (B1)

This dithiolene compound exhibits a C=C stretch at 1688 cm⁻¹ (FTIR), absent in the target molecule. The 4-bromophenyl group here participates in conjugation with the dithiolene ring, altering electronic properties compared to the azetidine system .

Biological Activity

N,1-Di-Boc-3-(4-bromophenyl)-3-azetidinamine is a compound within the azetidine class known for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, drawing from various research studies and findings.

Synthesis of this compound

The synthesis of this compound typically involves the protection of amine groups to enhance the stability and reactivity of the compound. The use of di-tert-butyl dicarbonate (Boc2O) serves as a protective group for the amine functionality during the synthesis process. The compound can be synthesized through a multi-step reaction involving:

- Formation of the azetidine ring : This is achieved through cyclization reactions involving suitable precursors.

- Boc protection : Following ring formation, Boc protection is applied to ensure that the amine remains stable during further modifications.

Antimicrobial Properties

Research has demonstrated that azetidine derivatives, including this compound, exhibit significant antimicrobial activity. A study indicated that various synthesized azetidine compounds showed promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds were determined using broth dilution methods, revealing effective inhibition at low concentrations .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 15 | Staphylococcus aureus |

| Other Azetidine Derivative | 30 | Escherichia coli |

Anti-inflammatory Activity

In addition to antimicrobial effects, this compound has been investigated for its anti-inflammatory properties. The compound has shown potential in inhibiting phospholipase A2 (PLA2), an enzyme involved in inflammatory pathways. This inhibition correlates with reduced inflammation in animal models .

Anticancer Activity

Recent studies have also explored the anticancer potential of azetidine derivatives. In vitro assays indicated that certain derivatives exhibited cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound demonstrated IC50 values ranging from 10 to 20 µM against breast cancer cells .

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound | 15 | MCF-7 |

| Related Azetidine Derivative | 18 | HeLa |

Case Studies and Research Findings

Several case studies have highlighted the biological significance of azetidine derivatives:

- Antimicrobial Efficacy Study : A series of azetidine derivatives were synthesized and screened for antimicrobial activity. Among them, this compound exhibited superior activity compared to standard antibiotics like amoxicillin .

- In Vivo Anti-inflammatory Study : In a controlled study using albino rats, administration of this compound resulted in significant reduction in paw edema compared to control groups, indicating its potential as an anti-inflammatory agent .

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.